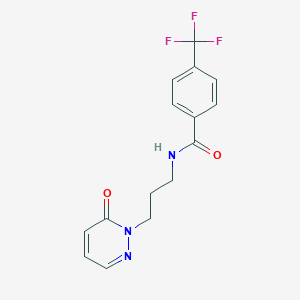

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-4-(trifluoromethyl)benzamide

Description

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-4-(trifluoromethyl)benzamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridazinone moiety linked to a trifluoromethyl-substituted benzamide, which imparts distinct chemical and biological properties.

Properties

IUPAC Name |

N-[3-(6-oxopyridazin-1-yl)propyl]-4-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F3N3O2/c16-15(17,18)12-6-4-11(5-7-12)14(23)19-8-2-10-21-13(22)3-1-9-20-21/h1,3-7,9H,2,8,10H2,(H,19,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGSJPLPYLNEGSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(N=C1)CCCNC(=O)C2=CC=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-4-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

Alkylation: The pyridazinone intermediate is then alkylated with a suitable alkyl halide to introduce the propyl chain.

Amidation: The final step involves the coupling of the alkylated pyridazinone with 4-(trifluoromethyl)benzoic acid or its derivatives under amide bond-forming conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the pyridazinone ring.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzamide or pyridazinone moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the pyridazinone ring.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : The compound serves as a versatile building block for synthesizing more complex molecules.

- Reagent in Organic Synthesis : It is utilized in various organic reactions, enhancing yield and selectivity.

Biology

- Biochemical Probes : Investigated as probes to study enzyme interactions and cellular pathways.

- Phosphodiesterase Inhibition : Similar compounds have shown potential in inhibiting phosphodiesterase 4 (PDE4), which is involved in inflammatory responses .

Medicine

- Therapeutic Agent Potential : Research is ongoing to evaluate its efficacy in targeting specific enzymes or receptors related to diseases such as cancer and inflammation.

- Anti-inflammatory Effects : Preliminary studies suggest that it may reduce inflammation through modulation of cAMP levels .

Industry

- Intermediate in Pharmaceutical Synthesis : Used in the development of new materials and as an intermediate in pharmaceutical manufacturing.

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-4-(trifluoromethyl)benzamide exhibits significant biological activities:

| Activity Type | Target Organism/Cell Line | IC50/MIC Value | Reference |

|---|---|---|---|

| Anticancer | MCF-7 (breast cancer) | 25.72 ± 3.95 μM | |

| Antibacterial | Staphylococcus aureus | 2 μg/ml | |

| Antibacterial | Escherichia coli | 7 μg/ml | |

| Anti-inflammatory | Various | EC50 = 50 nM |

Anti-inflammatory Effects

Research indicates that this compound may exhibit anti-inflammatory properties by inhibiting PDE4 activity, leading to increased levels of cAMP, which can reduce inflammatory responses in various models .

Cardiac Function Improvement

In animal studies, compounds similar to this compound have shown potential in improving cardiac function by modulating signaling pathways involved in heart health .

Cytotoxicity Against Cancer Cells

Preliminary studies demonstrate that this compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent. For instance, it has been shown to suppress tumor growth in murine models effectively .

Mechanism of Action

The mechanism of action of N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-4-methylbenzamide: Similar structure but with a methyl group instead of a trifluoromethyl group.

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-4-chlorobenzamide: Contains a chlorine atom instead of a trifluoromethyl group.

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-4-nitrobenzamide: Features a nitro group in place of the trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-4-(trifluoromethyl)benzamide imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and potential as a therapeutic agent.

Biological Activity

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-4-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C13H12F3N3O

- Molecular Weight : 295.25 g/mol

The compound exhibits biological activity primarily through the inhibition of specific enzymes and receptors involved in various pathological conditions:

- Phosphodiesterase Inhibition : Similar compounds have been noted for their role as selective inhibitors of phosphodiesterase 4 (PDE4), which is implicated in inflammatory responses and other diseases . By inhibiting PDE4, these compounds can elevate levels of cyclic AMP (cAMP), leading to reduced inflammation and improved cellular signaling.

Biological Activity Overview

Case Studies and Research Findings

- Anti-inflammatory Effects :

- Cardiac Function Improvement :

- Cytotoxicity Against Cancer Cells :

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-4-(trifluoromethyl)benzamide, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : Multi-step synthesis typically involves coupling pyridazinone precursors with trifluoromethylbenzamide derivatives. Key steps include nucleophilic substitution of the pyridazinone ring and amide bond formation. Solvents (e.g., DMF, THF), catalysts (e.g., Pd for cross-coupling), and temperature control (60–100°C) are critical. For example, highlights the use of DSC/TGA to monitor thermal stability during synthesis, while emphasizes optimizing solvent polarity to enhance intermediate solubility .

Q. How can researchers characterize the purity and structural integrity of this compound during synthesis?

- Methodological Answer : Use high-resolution mass spectrometry (HRMS) and H/C NMR to confirm molecular structure. Purity can be assessed via HPLC with UV detection (λ = 254 nm) and a C18 column. recommends differential scanning calorimetry (DSC) to evaluate crystallinity and thermogravimetric analysis (TGA) for decomposition profiles .

Q. What in vitro assays are suitable for initial bioactivity screening of this compound?

- Methodological Answer : For PDE4 inhibition (a potential target due to structural analogs), use cAMP accumulation assays in immune cells (e.g., monocytes) with forskolin stimulation (). For anticancer activity, employ HDAC inhibition assays (e.g., fluorogenic substrates for HDAC isoforms) as described in .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity and potency?

- Methodological Answer : Systematically modify substituents on the pyridazinone and benzamide moieties. For example:

- Replace the trifluoromethyl group with other electron-withdrawing groups (e.g., nitro, cyano) to assess impact on HDAC binding ().

- Introduce morpholine or piperidine sulfonyl groups (as in ) to evaluate solubility and kinase off-target effects.

- Use molecular docking (e.g., AutoDock Vina) to predict interactions with PDE4 or HDAC catalytic sites .

Q. How should researchers address contradictory bioactivity data between PDE4 inhibition and HDAC isoform selectivity?

- Methodological Answer : Perform orthogonal assays to confirm target engagement:

- Measure intracellular cAMP levels (PDE4 activity) vs. histone acetylation (HDAC inhibition) in the same cell line.

- Use siRNA knockdown of PDE4/HDAC isoforms to isolate mechanisms (). Structural analysis (e.g., X-ray crystallography) of the compound bound to PDE4 vs. HDAC1 can clarify binding modes .

Q. What strategies ensure selectivity over off-target enzymes like phosphodiesterases or kinases?

- Methodological Answer :

- Kinase Profiling : Use a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target inhibition.

- PDE Isoform Screening : Test against PDE1-11 isoforms (e.g., BPS Bioscience assays) to confirm PDE4 specificity.

- Computational Filters : Apply FAF-Drugs4 or SwissADME to predict ADMET and off-target liabilities .

Q. How can in vivo pharmacokinetic studies be designed to evaluate oral bioavailability?

- Methodological Answer : Administer the compound orally (5–10 mg/kg) and intravenously (1 mg/kg) in rodent models. Collect plasma samples at 0.5, 1, 2, 4, 8, and 24 hours. Quantify using LC-MS/MS (). Monitor metabolites via high-resolution mass spectrometry (HRMS) to identify oxidation or glucuronidation pathways .

Q. What experimental approaches validate the compound’s mechanism in osteoclast differentiation or cancer models?

- Methodological Answer :

- Osteoclast Models : Treat RAW 264.7 cells with RANKL and measure cathepsin K expression via qPCR ().

- Cancer Xenografts : Use HT-29 (colorectal) or MCF-7 (breast) tumors in nude mice. Assess tumor volume and HDAC activity in excised tissues ().

- Biomarker Analysis : Quantify acetylated histones (H3K9ac) via Western blot to confirm HDAC target engagement .

Data Contradiction Analysis

Q. How to resolve discrepancies between in vitro potency and in vivo efficacy?

- Methodological Answer :

- Bioavailability Check : Measure plasma protein binding (equilibrium dialysis) and liver microsome stability.

- Metabolite Profiling : Identify active/inactive metabolites using hepatocyte incubations ().

- Dose Escalation : Test higher doses (e.g., 50 mg/kg) or use pharmacokinetic boosters (e.g., ritonavir for CYP3A4 inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.